molecular formula C11H12N2O4 B14345225 N-(3-Acetamidobenzoyl)glycine CAS No. 91952-04-4

N-(3-Acetamidobenzoyl)glycine

Cat. No.: B14345225
CAS No.: 91952-04-4
M. Wt: 236.22 g/mol
InChI Key: FYGAEZGIIJNAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetamidobenzoyl)glycine is a glycine derivative featuring a benzoyl group substituted with an acetamido moiety at the meta position. The acetamido group confers distinct polarity and stability compared to amino or aromatic substituents, influencing solubility, metabolic resistance, and intermolecular interactions.

Properties

CAS No.

91952-04-4

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-[(3-acetamidobenzoyl)amino]acetic acid

InChI

InChI=1S/C11H12N2O4/c1-7(14)13-9-4-2-3-8(5-9)11(17)12-6-10(15)16/h2-5H,6H2,1H3,(H,12,17)(H,13,14)(H,15,16)

InChI Key

FYGAEZGIIJNAIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetamidobenzoyl)glycine typically involves the reaction of 3-acetamidobenzoic acid with glycine. One common method is the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 3-acetamidobenzoic acid and the amino group of glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidobenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-Acetamidobenzoyl)glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Acetamidobenzoyl)glycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key analogs include:

Compound Name Substituent on Benzoyl/Acetyl Group Molecular Formula Molecular Weight Key Features
N-(3-Acetamidobenzoyl)glycine 3-Acetamido (-NHCOCH₃) C₁₁H₁₂N₂O₄ 260.23 (calc.) Enhanced polarity, metabolic stability
N-(3-Aminobenzoyl)glycine 3-Amino (-NH₂) C₉H₁₀N₂O₃ 194.19 Higher solubility, reactive amine group
N-(3-Indoleacetyl)-glycine 3-Indoleacetyl (-CH₂CO-indole) C₁₂H₁₂N₂O₃ 232.24 Bulky aromatic group, reduced solubility
N-Benzylglycine Benzyl (-CH₂C₆H₅) C₉H₁₁NO₂ 165.19 Hydrophobic, membrane permeability


Key Observations :

  • The acetamido group in the target compound balances polarity and steric effects, unlike the hydrophilic 3-amino group in or the hydrophobic benzyl group in .
  • The indoleacetyl substituent in introduces aromatic bulk, likely reducing aqueous solubility compared to the acetamido variant.
Physicochemical Properties
  • Solubility: The 3-acetamido group enhances water solubility compared to purely hydrophobic analogs like N-benzylglycine but reduces it relative to the 3-amino derivative .
  • Stability : Acetamido groups resist oxidation better than primary amines (e.g., in ) and are less prone to hydrolysis than ester-linked groups (e.g., in N-(2-furacyl)glycine derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.